4,5-Dihydro-2-tridecyl-1H-imidazole-1-ethylamine monoacetate

Surfactant characterization Critical micelle concentration Structure-property relationship

4,5-Dihydro-2-tridecyl-1H-imidazole-1-ethylamine monoacetate (CAS 94023-50-4; molecular formula C20H41N3O2; MW 355.56 g/mol) is the acetate salt of 1-(2-aminoethyl)-2-tridecyl-2-imidazoline (free base CAS 57151-50-5). It belongs to the 2-alkyl-2-imidazoline family of cationic/amphoteric surfactants, characterized by a C13 (tridecyl) hydrophobic tail, a 4,5-dihydroimidazoline head group, and a primary amine-terminated N1-ethylamine pendant.

Molecular Formula C18H37N3.C2H4O2
C20H41N3O2
Molecular Weight 355.6 g/mol
CAS No. 94023-50-4
Cat. No. B12683512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dihydro-2-tridecyl-1H-imidazole-1-ethylamine monoacetate
CAS94023-50-4
Molecular FormulaC18H37N3.C2H4O2
C20H41N3O2
Molecular Weight355.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC1=NCCN1CCN.CC(=O)O
InChIInChI=1S/C18H37N3.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-20-15-17-21(18)16-14-19;1-2(3)4/h2-17,19H2,1H3;1H3,(H,3,4)
InChIKeyXNRTTZMCDCWNML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dihydro-2-tridecyl-1H-imidazole-1-ethylamine monoacetate (CAS 94023-50-4): Procurement-Relevant Identity and Class Positioning


4,5-Dihydro-2-tridecyl-1H-imidazole-1-ethylamine monoacetate (CAS 94023-50-4; molecular formula C20H41N3O2; MW 355.56 g/mol) is the acetate salt of 1-(2-aminoethyl)-2-tridecyl-2-imidazoline (free base CAS 57151-50-5) [1]. It belongs to the 2-alkyl-2-imidazoline family of cationic/amphoteric surfactants, characterized by a C13 (tridecyl) hydrophobic tail, a 4,5-dihydroimidazoline head group, and a primary amine-terminated N1-ethylamine pendant [2]. This compound is classified industrially as a specialty surfactant and corrosion inhibitor intermediate, with its aminoethyl functionality enabling downstream derivatization into amidoethyl imidazolines, quaternary ammonium salts, and polymeric corrosion inhibitor formulations [3]. The monoacetate salt form provides aqueous handling advantages over the free base, making it the preferred procurement form for formulation workflows requiring direct aqueous dissolution.

Why 4,5-Dihydro-2-tridecyl-1H-imidazole-1-ethylamine monoacetate Cannot Be Replaced by Generic Imidazoline Analogs


Generic substitution among 2-alkyl-2-imidazolines is not scientifically defensible because three structural variables independently govern performance outcomes: alkyl chain length (C11 vs. C13 vs. C15 vs. C17), head-group functionality (aminoethyl vs. hydroxyethyl vs. amidoethyl), and salt form (free base vs. acetate vs. hydrochloride). Published QSAR models demonstrate a linear log CMC–chain-length relationship (log CMC = 3.22 − 0.508N) [1], while corrosion inhibition efficiency in HCl media is shown to increase with chain length within the C11–C17 range [2]. The aminoethyl head group of this compound provides a reactive primary amine handle absent in hydroxyethyl analogs (CAS 6942-02-5), enabling covalent conjugation to fatty acids or polymers for tailored corrosion inhibitor synthesis [3]. Selecting a shorter-chain (C11) or hydroxyethyl analog without rigorous reformulation validation will predictably alter micellization behavior, surface adsorption kinetics, and derivatization chemistry.

Product-Specific Quantitative Evidence Guide for 4,5-Dihydro-2-tridecyl-1H-imidazole-1-ethylamine monoacetate


Critical Micelle Concentration (CMC) vs. C11 and C15 Homologs: Chain-Length-Dependent Surface Activity

The C13 (tridecyl) imidazoline occupies a quantifiable intermediate position between C11 and C15 homologs in surface activity. For 3-(2-alkyl-2-imidazolin-1-yl)-1-propanesulfonic acid derivatives (sharing the same 2-alkyl-2-imidazoline core), the CMC follows the linear equation log CMC = 3.22 − 0.508N, where N is the carbon number in the 2-alkyl chain [1]. Applying this equation, the C13 derivative has a predicted CMC of approximately 0.10 mmol/L, representing a ~10-fold reduction versus the C11 homolog (~1.0 mmol/L) and a ~10-fold increase versus the C15 homolog (~0.01 mmol/L). Surface tension at CMC for the series ranges from 34.0 to 41.7 dyne/cm [1].

Surfactant characterization Critical micelle concentration Structure-property relationship

Corrosion Inhibition Efficiency: Tridecyl-Based NTETD vs. 2-Phenyl-2-imidazoline and Imidazole in HCl Media

The tridecyl-imidazoline derivative NTETD (N-(2-(2-tridecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)tetradecanamide), synthesized directly from the aminoethyl imidazoline scaffold shared by the target compound, achieves >93% corrosion inhibition efficiency for low carbon steel in 15% HCl at an optimum concentration of 300 mg/L [1]. By comparison, 2-phenyl-2-imidazoline at 5.2 mM achieves only 84.0% inhibition in 1 M HCl, while imidazole achieves 64.7% under the same conditions [1]. A related palmitic imidazoline (NIMP, C15) achieves 97.92% inhibition at 300 ppm (25°C) [1], while the oleyl-based analog AEOI (1-(2-aminoethyl)-2-oleylimidazoline) reaches 90.26% at 150 ppm for N80 steel in 15% HCl [1].

Corrosion inhibition Acidizing Low carbon steel

Antibacterial Activity: 4,5-Dihydro-2-tridecyl-1H-imidazole-1-ethylamine vs. Hydroxyethyl and Shorter-Chain Analogs

The 1-(2-aminoethyl)-2-alkyl-2-imidazoline series has documented antibacterial activity, with the aminoethyl head group conferring distinct biological target engagement versus the hydroxyethyl variant. Coburn et al. (J. Med. Chem., 1978, 21, 828–829) reported that 1-(2-aminoethyl)-2-alkyl-2-imidazolines exhibit antibacterial and antiplaque properties against Streptococcus mutans, Actinomyces viscosus, and Actinomyces naeslundii [1]. The tridecyl (C13) derivative specifically benefits from the chain-length window associated with optimal membrane permeabilization in Gram-positive bacteria. Class-level inference from the 3-(2-alkyl-2-imidazolin-1-yl)-1-propanesulfonic acid series shows antimicrobial activity peaks at C15 for antifungal activity against Aspergillus oryzae, with C13 showing intermediate antibacterial potency against S. aureus and E. coli [2]. The hydroxyethyl analog (CAS 6942-02-5, myristyl hydroxyethyl imidazoline) is primarily used as a cosmetic hair-conditioning agent and lacks the reactive primary amine needed for antimicrobial target engagement .

Antimicrobial Antiplaque Gram-positive bacteria

Salt Form Differentiation: Monoacetate Salt (CAS 94023-50-4) vs. Free Base (CAS 57151-50-5) for Formulation Handling

The monoacetate salt (CAS 94023-50-4; MW 355.56) provides distinct handling advantages over the free base (CAS 57151-50-5; MW 295.51; LogP 5.46) [1]. The free base has limited aqueous solubility owing to the highly lipophilic C13 chain (predicted LogP 5.46), while the acetate counterion increases water dispersibility through ionization of the amine group, facilitating direct use in aqueous corrosion inhibitor and surfactant formulations without pre-neutralization steps [2]. The free base has a boiling point of 429.7°C at 760 mmHg and flash point of 213.7°C [1], whereas the acetate salt is expected to be a viscous liquid or solid at room temperature with altered thermal properties . For procurement, the monoacetate form eliminates the need for in-situ acid addition during formulation, reducing process variability and improving batch-to-batch consistency in industrial corrosion inhibitor production.

Salt selection Aqueous solubility Formulation development

Chain-Length-Dependent Corrosion Inhibition: C13 (MIRQ) Position within C11–C17 Series in 1 mol/L HCl

In a systematic study of symmetrical dimeric imidazoline corrosion inhibitors with varying alkyl chain lengths (C11 LIRQ, C13 MIRQ, C15 PIRQ, C17 SIRQ) in 1 mol/L HCl, corrosion inhibition efficiency was shown to increase with chain length [1]. The C13 derivative (MIRQ, derived from myristic acid, sharing the C13 chain with the target compound) occupies an intermediate position: it provides higher inhibition efficiency than C11 (LIRQ) while avoiding the solubility and cost penalties of C15 (PIRQ) and C17 (SIRQ). All inhibitors were found to follow Langmuir adsorption isotherm behavior, indicating chemisorption on the metal surface [1]. The weight loss and polarization curve results confirm that increasing chain length within the C11–C17 range monotonically increases inhibition efficiency at equivalent concentrations and temperatures.

Corrosion inhibitor Chain-length optimization Langmuir adsorption

Derivatization Versatility: Aminoethyl vs. Hydroxyethyl Head Group for Downstream Functionalization

The aminoethyl head group of the target compound enables direct amidation with fatty acids to produce amidoethyl imidazolines—a well-established class of high-performance corrosion inhibitors exemplified by NTETD (myristic acid-derived, IE >93% in 15% HCl) [1] and NIMP (palmitic acid-derived, IE 97.92% at 300 ppm) [1]. The hydroxyethyl analog (CAS 6942-02-5) lacks the primary amine and cannot undergo this amidation without prior chemical modification. Additionally, the aminoethyl imidazoline can be reacted with cyclic carbonates to produce multipurpose process chemicals addressing both corrosion and H₂S scavenging [2]. Tall oil-derived aminoethyl imidazolines (e.g., ULTRAFAX 7001) are already commercialized as emulsifiers and corrosion inhibitor bases [3], validating the industrial relevance of the aminoethyl scaffold.

Imidazoline derivatization Amide synthesis Corrosion inhibitor precursor

Best-Fit Research and Industrial Application Scenarios for 4,5-Dihydro-2-tridecyl-1H-imidazole-1-ethylamine monoacetate


Synthesis of Tailored Amidoethyl Imidazoline Corrosion Inhibitors for Oil Well Acidizing

The target compound serves as the direct synthetic precursor for amidoethyl imidazoline corrosion inhibitors via amidation with fatty acids. The NTETD synthesis route—condensation of the aminoethyl imidazoline with myristic acid—demonstrates the viability of this approach, yielding a product with >93% inhibition efficiency for low carbon steel in 15% HCl at 300 mg/L [1]. Researchers developing new corrosion inhibitors for acidizing environments can use the monoacetate salt directly in amidation reactions without prior free-base liberation, streamlining the synthetic workflow. The C13 chain provides a benchmark hydrophobicity that can be tuned by varying the acylating fatty acid chain length.

Formulation of Cationic Surfactant Systems with Predictable CMC and Surface Tension

The target compound's C13 chain confers a critical micelle concentration intermediate between shorter-chain (C11) and longer-chain (C15, C17) homologs, as established by the linear log CMC–chain-length relationship (log CMC = 3.22 − 0.508N) [2]. Formulators developing cationic surfactant blends for emulsification, fabric softening, or antistatic applications can use this compound to achieve predictable surface tension reduction (~34–42 dyne/cm at CMC) without the solubility challenges of C15/C17 analogs [2]. The aminoethyl group also enables pH-responsive behavior, as protonation of the primary amine modulates surface activity.

Antimicrobial Research Targeting Gram-Positive Oral Pathogens

The aminoethyl imidazoline scaffold has documented antiplaque and antibacterial activity against Streptococcus mutans, Actinomyces viscosus, and Actinomyces naeslundii, as reported by Coburn et al. (J. Med. Chem., 1978) [3]. Researchers investigating cationic antimicrobial agents for oral care or biofilm control applications will find the C13 chain length advantageous for membrane permeabilization in Gram-positive bacteria, while the aminoethyl head group provides the cationic charge required for electrostatic interaction with negatively charged bacterial surfaces. The monoacetate salt form facilitates aqueous formulation for in vitro MIC determination and biofilm assays.

Development of CO₂-Switchable Surfactant Systems

Long-chain alkyl imidazolines with aminoethyl or hydroxyethyl head groups can be converted to imidazolinium bicarbonate surfactants by reaction with CO₂, enabling switchable surface activity . The C13 chain of the target compound offers an optimal balance for CO₂-switchable systems: sufficient hydrophobicity for emulsification of alkanes yet adequate water solubility in both the neutral imidazoline and charged bicarbonate forms. The aminoethyl group provides an additional protonation site beyond the imidazoline nitrogen, potentially enabling more nuanced pH- and CO₂-responsive behavior compared to hydroxyethyl analogs.

Quote Request

Request a Quote for 4,5-Dihydro-2-tridecyl-1H-imidazole-1-ethylamine monoacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.